![molecular formula C18H18N2OS2 B1667303 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol CAS No. 76383-13-6](/img/structure/B1667303.png)

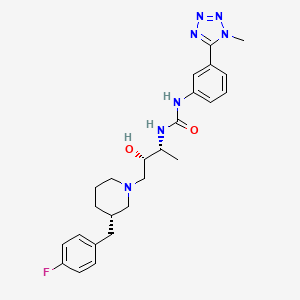

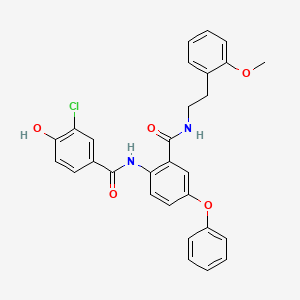

2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BIR1 is a balloon inducing reagent. BIR1 triggers a spontaneous self-organizing program that leads to the formation of a 3-D balloon-shaped structure during hESC differentiation.

Wissenschaftliche Forschungsanwendungen

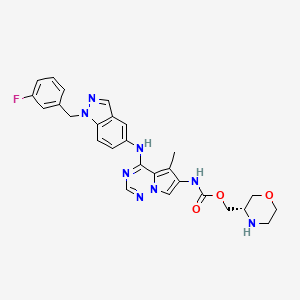

Synthesis and Spectroscopic Characterization

A study by Ermiş and Durmuş (2020) focused on the synthesis of novel thiophene-benzothiazole derivative azomethine compounds, including those similar to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol. These compounds were synthesized using microwave-assisted methods and characterized using various spectroscopic techniques. The study emphasized the solvent effects on UV-Vis absorption and conducted detailed density functional theory (DFT) studies to analyze molecular structures and properties (Ermiş & Durmuş, 2020).

Structural Studies

Yıldız et al. (2010) synthesized Schiff base compounds similar to the subject chemical and analyzed their structures through crystallography. They explored the presence of different tautomeric forms and their relation to hydrogen bonding, using techniques like FT-IR, NMR, and UV-visible spectroscopy (Yıldız et al., 2010).

Antimicrobial and Antioxidant Properties

Ekennia et al. (2017) investigated metal(II) complexes of ligands related to this compound. They assessed their antimicrobial efficacy and antioxidant potential, highlighting the diverse biological activities of these compounds (Ekennia et al., 2017).

Corrosion Inhibition

Yılmaz et al. (2016) studied a compound similar to this compound for its effectiveness as a corrosion inhibitor. They focused on its application in protecting mild steel in acidic environments, combining experimental and theoretical approaches to understand its protective mechanism (Yılmaz et al., 2016).

Photoluminescence Properties

Yıldırım and Kaya (2012) synthesized a thiazole-based Schiff base, examining its photoluminescence properties in different solvents. This research is relevant for understanding the potential application of such compounds in optoelectronic devices (Yıldırım & Kaya, 2012).

DNA Binding and Cleavage Studies

Tejaswi et al. (2016) explored the DNA binding and cleavage abilities of benzothiazole Schiff base complexes. Their research provides insights into the potential biological and therapeutic applications of these compounds (Tejaswi et al., 2016).

Eigenschaften

CAS-Nummer |

76383-13-6 |

|---|---|

Molekularformel |

C18H18N2OS2 |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

2-[[2-(2-methylpropylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol |

InChI |

InChI=1S/C18H18N2OS2/c1-12(2)11-22-18-20-15-8-7-14(9-17(15)23-18)19-10-13-5-3-4-6-16(13)21/h3-10,12,21H,11H2,1-2H3 |

InChI-Schlüssel |

JZPGURKWXUBQLP-VXLYETTFSA-N |

SMILES |

CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |

Kanonische SMILES |

CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |

Aussehen |

Solid powder |

| 76383-13-6 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BIR1; BIR1; BIR1; Balloon inducing reagent-1; Balloon inducing reagent 1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)